molecular formula C18H18N2O7S2 B254056 Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate

Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate

Cat. No. B254056
M. Wt: 438.5 g/mol
InChI Key: ZQZXOJLVZILHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate, also known as ESI, is a synthetic compound used in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate is not fully understood. However, studies suggest that Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate inhibits the activity of certain enzymes, such as histone deacetylases and carbonic anhydrases, which play a role in cancer progression and inflammation. Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate has been shown to have various biochemical and physiological effects. In cancer research, Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate has been studied for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate is also stable and has a long shelf life, making it suitable for long-term experiments. However, one limitation of Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate is its solubility. Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate research. One direction is to study the potential therapeutic applications of Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate in other diseases, such as cardiovascular disease and diabetes. Another direction is to study the mechanism of action of Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate in more detail to better understand how it works. Additionally, there is a need to develop more soluble forms of Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate to make it more suitable for use in experiments.

Synthesis Methods

Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate is synthesized through a series of chemical reactions. The first step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This is followed by the reaction of ethyl 4-aminobenzoate with 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenylsulfonyl chloride to form Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate.

Scientific Research Applications

Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a common factor in many diseases, and Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate has been shown to have anti-inflammatory properties. In neurological disorders, Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate has been studied for its neuroprotective effects.

properties

Product Name

Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate

Molecular Formula

C18H18N2O7S2

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzoate

InChI

InChI=1S/C18H18N2O7S2/c1-2-27-18(22)13-3-5-14(6-4-13)19-29(25,26)16-9-7-15(8-10-16)20-17(21)11-12-28(20,23)24/h3-10,19H,2,11-12H2,1H3

InChI Key

ZQZXOJLVZILHDU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.